molecular formula C9H14N2O4 B4140596 methyl (1-acetyl-3-oxo-2-piperazinyl)acetate

methyl (1-acetyl-3-oxo-2-piperazinyl)acetate

Cat. No. B4140596
M. Wt: 214.22 g/mol
InChI Key: XXDJRDKSNTXOKT-UHFFFAOYSA-N
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Description

Methyl (1-acetyl-3-oxo-2-piperazinyl)acetate, also known as MAPA, is a chemical compound with potential applications in scientific research. It is a derivative of piperazine and has been synthesized through various methods.

Scientific Research Applications

Methyl (1-acetyl-3-oxo-2-piperazinyl)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of blood glucose levels. methyl (1-acetyl-3-oxo-2-piperazinyl)acetate has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been reported to inhibit the aggregation of amyloid-beta peptides.

Mechanism of Action

The mechanism of action of methyl (1-acetyl-3-oxo-2-piperazinyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of DPP-IV. This enzyme is involved in the degradation of incretin hormones, which play a role in the regulation of blood glucose levels. By inhibiting DPP-IV, methyl (1-acetyl-3-oxo-2-piperazinyl)acetate may increase the levels of these hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
methyl (1-acetyl-3-oxo-2-piperazinyl)acetate has been reported to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV in vitro, and has been reported to improve glucose tolerance in animal models. methyl (1-acetyl-3-oxo-2-piperazinyl)acetate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of methyl (1-acetyl-3-oxo-2-piperazinyl)acetate is its potential as a DPP-IV inhibitor, which could make it a useful tool for studying the role of this enzyme in glucose regulation. However, there are limitations to its use in lab experiments. methyl (1-acetyl-3-oxo-2-piperazinyl)acetate is a relatively new compound, and its effects on humans are not fully understood. Additionally, its synthesis can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on methyl (1-acetyl-3-oxo-2-piperazinyl)acetate. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of methyl (1-acetyl-3-oxo-2-piperazinyl)acetate for this application. Additionally, research could focus on the development of more efficient synthesis methods for methyl (1-acetyl-3-oxo-2-piperazinyl)acetate, as well as the potential for its use in other areas of medicinal chemistry.
Conclusion:
In conclusion, methyl (1-acetyl-3-oxo-2-piperazinyl)acetate is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been investigated for its potential as a DPP-IV inhibitor and as a treatment for Alzheimer's disease. While there are advantages to its use in lab experiments, there are also limitations to consider. Further research is needed to fully understand the effects of methyl (1-acetyl-3-oxo-2-piperazinyl)acetate and its potential applications in medicinal chemistry.

properties

IUPAC Name

methyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-6(12)11-4-3-10-9(14)7(11)5-8(13)15-2/h7H,3-5H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDJRDKSNTXOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(=O)C1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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